gomisin N
Overview
Description
Gomisin N is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound has been reported to exhibit various pharmacological effects, including hepato-protective, anti-cancer, and anti-inflammatory properties . It is known for its potential in treating obesity, diabetes, asthma, and respiratory infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gomisin N can be synthesized through various chemical reactions involving the lignan structure of Schisandra chinensis. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Gomisin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include modified lignan structures with enhanced biological activities. These products are often used in further pharmacological studies .
Scientific Research Applications
Gomisin N has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan synthesis and modification.
Medicine: The compound has shown potential in treating liver diseases, cancer, and inflammatory conditions.
Mechanism of Action
Gomisin N exerts its effects through various molecular targets and pathways:
Hepato-protective Effects: It modulates lipid metabolism and oxidative stress in the liver, reducing hepatic steatosis and inflammation.
Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the PI3K/Akt/mTOR signaling pathway.
Anti-Inflammatory Effects: The compound inhibits the production of inflammatory cytokines by suppressing the ERK and JNK pathways.
Comparison with Similar Compounds
Gomisin N is unique among lignans due to its specific pharmacological properties. Similar compounds include:
Gomisin A: Known for its anti-inflammatory and anti-cancer effects.
Schizandrin B: Exhibits antioxidant and neuroprotective properties.
Compared to these compounds, this compound has a broader range of applications and more potent effects in certain biological systems .
Properties
IUPAC Name |
(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231747 | |
Record name | (+)-Schisandrin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 69176-52-9, 82467-52-5 | |
Record name | gamma-Schizandrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gomisin N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Schisandrin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Schisandrin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANDRIN B, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOMISIN N | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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